molecular formula C19H24N2O4 B6058754 N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide

Cat. No. B6058754
M. Wt: 344.4 g/mol
InChI Key: GNMBAZWTAHIRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that belongs to the class of selective orexin receptor antagonists. Orexin receptors are involved in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and energy homeostasis. BRL-15572 has shown promising results in preclinical studies as a potential therapy for various disorders, such as insomnia, obesity, and addiction.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is a selective antagonist of orexin receptors, specifically the OX1 receptor. Orexin receptors are G protein-coupled receptors that are activated by the neuropeptides orexin A and orexin B. These neuropeptides are involved in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and energy homeostasis. By blocking the OX1 receptor, N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide reduces the activity of orexin neurons, leading to a decrease in wakefulness and an increase in sleep.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. In animal models, N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to increase total sleep time, reduce wakefulness, and improve sleep quality. N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to reduce food intake and body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its selectivity for the OX1 receptor. This selectivity reduces the potential for off-target effects and improves the specificity of the compound. N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide in the treatment of other disorders, such as depression and anxiety. Orexin receptors have been implicated in the regulation of mood and emotion, and selective antagonists such as N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide may have therapeutic potential in these areas. Another area of interest is the development of more potent and selective orexin receptor antagonists, which may have improved therapeutic properties compared to N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide. Finally, there is a need for further research on the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide in human subjects, which will be necessary for its eventual clinical use.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide involves several steps, starting from commercially available precursors. The first step involves the protection of the hydroxyl group of 3,4-methylenedioxybenzyl alcohol with tert-butyldimethylsilyl chloride. The resulting compound is then reacted with cyclopentylmagnesium bromide to form the corresponding alcohol. The alcohol is then oxidized to the corresponding ketone using Dess-Martin periodinane. The final step involves the reaction of the ketone with piperidinecarboxylic acid to form N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising applications is the treatment of insomnia. Orexin receptors are involved in regulating the sleep-wake cycle, and selective antagonists such as N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide have been shown to promote sleep in animal models. N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction, particularly to drugs of abuse such as cocaine and methamphetamine. In animal models, N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior and prevent relapse.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c22-18-8-6-14(11-21(18)15-3-1-2-4-15)19(23)20-10-13-5-7-16-17(9-13)25-12-24-16/h5,7,9,14-15H,1-4,6,8,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMBAZWTAHIRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CCC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide

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